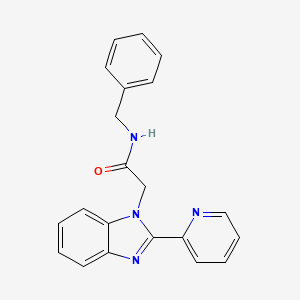

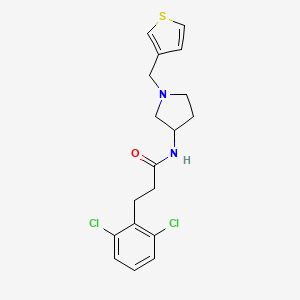

N-benzyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

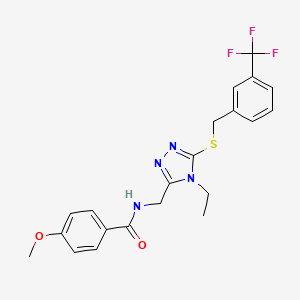

“N-benzyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide” is a chemical compound with the molecular formula C21H18N4O. It is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as “N-benzyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide”, often involves complex chemical reactions. For instance, 2-(2-Pyridyl)benzimidazole (PBI), a related compound, was synthesized by solvent-free aldol condensation and complexed with nickel(II) and copper(II) nitrate and perchlorate salts by simple reactions at room temperature .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often complex and can involve various types of bonds and interactions. For example, in the case of certain nickel(II) and copper(II) complexes of 2-(2-pyridyl)benzimidazole, the metal centers in these complexes are coordinated by two molecules of the bidentate ligand (PBI) and an O-atom of the coordinated nitrate anion .Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions. For instance, 2,6-Bis(2-benzimidazolyl)pyridine, a related compound, acts as a tridentate nitrogen donor ligand and reacts with UO2Cl2·3THF to form complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely. For example, 2-(2-Pyridyl)benzimidazole (PBI) is a solid at 20°C .科学的研究の応用

Cancer Treatment

“N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide” is a microtubule and non–ATP-competitive inhibitor . It mimics the mechanisms of chemotherapy by suspending the protooncogenic Src tyrosine kinase signaling pathway . This makes it potentially useful in cancer treatment.

Treatment of Actinic Keratosis

The compound is used in the treatment of actinic keratosis (AKs) on the face or scalp . It functions as a mitotic inhibitor by inhibiting tubulin polymerization and Src kinase signaling .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl)pyrimidine derivatives, which could potentially include the compound , have been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . These compounds inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Use in Material Science

The compound finds application in diverse scientific research fields due to its unique properties and structure. Its potential ranges from medicinal chemistry to material science, making it a valuable asset for innovative studies.

Use as a Chemosensor

2,6-Bis(2-benzimidazolyl)pyridine, a compound structurally similar to the one , has been used as a chemosensor for the detection of fluoride ions .

Use in Photosystem and Chlorophyll Metabolism

The Receptor for Activated C Kinase1 (RACK1) protein, also known as CBKinase1_020341, contributes to the photosystem and chlorophyll metabolism in stress conditions . The ectopic expression of OsRACK1B negatively regulates chlorophyll degradation, leads to a steady level of LHC-II isoform Lhcb1, an essential prerequisite for the state transition of photosynthesis for adaptation, and delays salinity-induced senescence .

Use in Salinity-Induced Senescence Research

CBKinase1_020341 delays salinity-induced senescence in rice leaves by regulating chlorophyll degradation . This provides important insights into the molecular mechanisms of salinity-induced senescence, which can be useful in reducing the yield penalty of important cereal crops, such as rice, in global climate change conditions .

Use in Fertility Research

CBKinase1_020341 impairs fertility in rice through the NADPH-dependent H2O2 signaling pathway . This provides important insights into the molecular mechanisms of fertility in rice, which can be useful in improving the yield of rice .

作用機序

Target of Action

The primary target of N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is the Src kinase and tubulin . Src kinase is a non-receptor tyrosine kinase protein that plays a key role in regulating cellular processes such as proliferation, differentiation, survival, and migration . Tubulin, on the other hand, is a globular protein that is the main constituent of microtubules, which are essential components of the cell’s cytoskeleton .

Mode of Action

N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide acts as a microtubule and non–ATP-competitive inhibitor . It inhibits the polymerization of tubulin, disrupting the formation and function of microtubules . Additionally, it suspends the protooncogenic Src tyrosine kinase signaling pathway . This dual action leads to the arrest of the cell cycle at the G2/M phase, upregulation of p53, and triggers apoptosis via caspase-3 stimulation and poly (ADP-ribose) polymerase cleavage .

Biochemical Pathways

The compound’s action affects the Src kinase signaling pathway and the polymerization of tubulin . By inhibiting these processes, N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis . The downstream effects of these actions include the upregulation of the tumor suppressor protein p53 and the triggering of apoptosis .

Pharmacokinetics

Its structural similarity to tirbanibulin, a drug with known pharmacokinetics, suggests that it may have similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide’s action include the disruption of microtubule formation, inhibition of Src kinase signaling, cell cycle arrest at the G2/M phase, upregulation of p53, and induction of apoptosis . These effects can lead to the death of affected cells, potentially making the compound useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Safety and Hazards

特性

IUPAC Name |

N-benzyl-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c26-20(23-14-16-8-2-1-3-9-16)15-25-19-12-5-4-10-17(19)24-21(25)18-11-6-7-13-22-18/h1-13H,14-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVHTCVTDGBGEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2692839.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B2692842.png)

![(E)-N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide](/img/structure/B2692846.png)

![4-butoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2692847.png)

![1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2692848.png)